N-(2-{[2-(6-bromo-1H-indol-1-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide

Lipophilicity Drug-likeness ADME

N-(2-{[2-(6-bromo-1H-indol-1-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide is a synthetic small molecule belonging to the indole-pyrazinecarboxamide hybrid class. Its core architecture features a 6-bromoindole scaffold connected via an ethylamino-oxoethyl linker to a pyrazine-2-carboxamide terminus.

Molecular Formula C17H16BrN5O2
Molecular Weight 402.2 g/mol
Cat. No. B14936672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{[2-(6-bromo-1H-indol-1-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide
Molecular FormulaC17H16BrN5O2
Molecular Weight402.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN2CCNC(=O)CNC(=O)C3=NC=CN=C3)Br
InChIInChI=1S/C17H16BrN5O2/c18-13-2-1-12-3-7-23(15(12)9-13)8-6-21-16(24)11-22-17(25)14-10-19-4-5-20-14/h1-5,7,9-10H,6,8,11H2,(H,21,24)(H,22,25)
InChIKeyVGJMTNOGEALKGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-{[2-(6-bromo-1H-indol-1-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide: Structural Identity and Compound Class for Procurement Decisions


N-(2-{[2-(6-bromo-1H-indol-1-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide is a synthetic small molecule belonging to the indole-pyrazinecarboxamide hybrid class. Its core architecture features a 6-bromoindole scaffold connected via an ethylamino-oxoethyl linker to a pyrazine-2-carboxamide terminus [1]. With a molecular formula of C₁₇H₁₆BrN₅O₂ and a molecular weight of 402.25 g/mol, this compound is distinguished from its non-halogenated analog (C₁₇H₁₇N₅O₂, 323.35 g/mol) by the presence of a bromine atom at the indole 6-position, a modification known to substantially alter physicochemical properties and biological recognition patterns in medicinal chemistry contexts [2].

Why In-Class Indole-Pyrazinecarboxamide Analogs Cannot Be Interchanged with N-(2-{[2-(6-bromo-1H-indol-1-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide


The assumption that any indole-pyrazinecarboxamide can substitute for another ignores the profound impact of halogen substitution on molecular recognition, physicochemical behavior, and downstream assay compatibility. The 6-bromo substituent in N-(2-{[2-(6-bromo-1H-indol-1-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide is not a passive structural feature: it introduces a heavy halogen capable of engaging in halogen bonding with biological targets [1], elevates lipophilicity by approximately 2–3 logP units compared to the non-halogenated parent [2], and provides a synthetic handle for late-stage diversification via cross-coupling chemistry [3]. These three properties—target engagement mode, partition behavior, and chemical tractability—are non-interchangeable across unsubstituted, chloro, or fluoro analogs. Consequently, substituting the 6-bromo compound with a non-brominated or differently halogenated congener risks altering assay outcomes, confounding structure-activity relationship (SAR) interpretation, and invalidating reproducibility in probe or lead optimization campaigns.

Quantitative Differentiation Evidence for N-(2-{[2-(6-bromo-1H-indol-1-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide vs. Closest Analogs


Lipophilicity (logP) Elevation by Bromine Substitution Drives Membrane Permeability and Non-Specific Binding Profiles

The 6-bromoindole analog (ZINC242302145) exhibits a calculated logP of 3.49, compared to an XLogP3 of 0.4 for the non-halogenated indole-pyrazinecarboxamide analog (CID 71708078) [1][2]. This ~3 log-unit increase—consistent with the well-established Hansch hydrophobic constant π for bromine (~0.86) extended across the indole scaffold—places the brominated compound in a significantly higher lipophilicity range, with implications for membrane permeability, plasma protein binding, and non-specific assay interference.

Lipophilicity Drug-likeness ADME Bromine effect

Molecular Weight Differential Alters Drug-Likeness and Formulation Considerations

The brominated target compound has a molecular weight of 402.25 g/mol, compared to 323.35 g/mol for the non-halogenated parent [1][2]. This represents a mass increase of approximately 78.9 g/mol (24.4%) attributable solely to bromine substitution—the bromine atom alone contributes 79.9 g/mol. This increase pushes the compound closer to Lipinski's Rule of Five threshold (MW ≤ 500), but more critically alters molar volume, molecular shape, and the compound's behavior in biophysical assays where mass-sensitive detection (e.g., SPR, ITC) is employed.

Molecular weight Drug-likeness Permeability Bioavailability

Halogen Bond Donor Capability of the 6-Bromo Substituent Enables Target Interactions Inaccessible to Non-Halogenated and Lighter-Halogen Analogs

The 6-bromoindole moiety introduces a σ-hole on the bromine atom's electrostatic potential surface, enabling directional halogen bonding with Lewis bases (e.g., backbone carbonyl oxygens, π-systems) in protein binding sites [1]. The halogen bond donor strength follows the trend I > Br > Cl > F, with bromine occupying an optimal position balancing strong σ-hole character and synthetic accessibility [1][2]. The non-halogenated analog (CID 71708078) lacks this interaction modality entirely; the 6-chloro analog would exhibit a weaker σ-hole, and the 6-fluoro analog is a negligibly weak halogen bond donor.

Halogen bonding Sigma-hole Molecular recognition Selectivity

Synthetic Tracability: 6-Bromo Substituent as a Versatile Handle for Late-Stage Functionalization via Palladium-Catalyzed Cross-Coupling

The aryl bromide at the indole 6-position serves as a robust electrophilic partner for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura (aryl boronic acids), Buchwald-Hartwig (amines), and Sonogashira (alkynes) couplings [1][2]. In contrast, the non-halogenated analog lacks any equivalent synthetic handle, rendering it a terminal compound unsuitable for further diversification without de novo synthesis. The chloro analog would require harsher coupling conditions, and the fluoro analog is largely inert under standard cross-coupling conditions.

Cross-coupling Suzuki-Miyaura Late-stage functionalization Chemical biology

Optimal Procurement and Application Scenarios for N-(2-{[2-(6-bromo-1H-indol-1-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide Based on Differentiated Properties


Probe Discovery Campaigns Targeting Halogen-Accepting Protein Pockets

The 6-bromo substituent's σ-hole enables directional halogen bonding with backbone carbonyls, carboxylate side chains, or π-electron systems in protein binding sites [1]. This compound is best deployed in screening cascades where non-halogenated or fluoro-analogs have failed to achieve adequate affinity or selectivity, particularly for targets with crystallographically defined halogen-binding pockets (e.g., kinase hinge regions, bromodomains, or GPCR orthosteric sites).

Scaffold-Based SAR Expansion via Parallel Cross-Coupling Chemistry

The aryl bromide handle permits rapid diversification into libraries of biaryl, aminoaryl, or alkynyl derivatives using standardized Suzuki, Buchwald-Hartwig, or Sonogashira protocols [1]. Procurement of the 6-bromo compound as a central intermediate enables cost-efficient SAR exploration without resynthesis of the entire indole-pyrazinecarboxamide core, reducing synthesis cycle times and reagent costs relative to de novo approaches for each analog.

Physicochemical Property Benchmarking in ADME Assay Cascades Requiring Moderate Lipophilicity

With a calculated logP of 3.49—significantly elevated relative to the non-halogenated parent (XLogP3 = 0.4) [1]—this compound serves as a useful probe for assessing the impact of lipophilicity on membrane permeability, metabolic stability, and plasma protein binding within an indole-pyrazinecarboxamide chemical series. It is particularly relevant for laboratories establishing property-solubility or property-permeability relationships where a logP step-change of ~3 units is required.

Biophysical Assay Development Requiring Mass-Differentiated Probe Pairs

The +78.9 g/mol mass difference between the 6-bromo compound (402.25 g/mol) and the non-halogenated parent (323.35 g/mol) [1][2] makes these two compounds an effective matched pair for surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) assay validation, where distinct molecular weights facilitate unambiguous signal discrimination in competition or reference channel experiments.

Quote Request

Request a Quote for N-(2-{[2-(6-bromo-1H-indol-1-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.